![molecular formula C23H21ClN2O3S B2838224 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 941945-00-2](/img/structure/B2838224.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Recognition and Synthesis
- In the field of organic synthesis, derivatives similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide have been synthesized for molecular recognition purposes, specifically for dicarboxylic acids. These derivatives exhibit the ability to form complexes with dicarboxylic acids, demonstrating their potential for molecular recognition applications (Qi Yan-xing, 2004).
Cancer Research and Anticancer Activity
- Compounds bearing the sulfonamide fragment, structurally related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide, have been synthesized and evaluated for their anticancer activity. These compounds show promise in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes in various cancer cell lines, suggesting their potential as anticancer agents (A. Cumaoğlu et al., 2015).
- Another study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide, as potential anticancer agents. The study emphasized their cytotoxic activities against various breast cancer cell lines (K. Redda et al., 2010).
Enzyme Inhibition and Biological Activity
- Quinolinyl sulfonamides, structurally related to the compound , have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme crucial in various biological processes. The inhibition mechanism involves the formation of a metal complex at the enzyme's active site, indicating the potential of these compounds in enzyme inhibition and drug design (Min Huang et al., 2006).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-20-10-4-6-17(14-20)16-30(28,29)25-21-12-11-18-9-5-13-26(22(18)15-21)23(27)19-7-2-1-3-8-19/h1-4,6-8,10-12,14-15,25H,5,9,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGZFAXHCKLGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.